

Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

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Abstract

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, notably the antidiabetic drug Repaglinide.[1][2][3][4] This document provides a detailed protocol for the chemical synthesis of this compound, summarizing quantitative data and presenting a clear experimental workflow. The described method is based on a two-step process starting from 2-hydroxy-4-methylbenzoic acid, which offers an efficient and commercially viable route with good yields and high purity.[2][3] An alternative multi-step synthesis beginning with 4-methyl-2-hydroxybenzoic acid is also presented for comparison.

Introduction

The efficient synthesis of key pharmaceutical intermediates is crucial for drug development and manufacturing. **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** is a significant building block, and its synthesis has been approached through various routes.[5][6][7] The protocol detailed herein focuses on a robust and scalable method that avoids the use of hazardous and expensive reagents often associated with older, multi-step syntheses.[3][4] This application note is intended to provide researchers and process chemists with a comprehensive guide to the laboratory-scale synthesis of this important intermediate.

Data Summary

The following tables summarize the key quantitative data associated with the primary synthesis protocol.

Table 1: Reactant and Product Quantities for the Synthesis of Ethyl 2-ethoxy-4-methylbenzoate

Compound	Molecular Weight (g/mol)	Amount (g)	Moles (mol)	Role
2-Hydroxy-4-methylbenzoic acid	152.15	100	0.658	Starting Material
Potassium Carbonate (anhydrous)	138.21	190.5	1.38	Base
Ethyl Bromide	108.97	179	1.64	Alkylating Agent
Dimethyl Sulfoxide	78.13	250 mL	-	Solvent
Toluene	92.14	500 mL	-	Extraction Solvent
Ethyl 2-ethoxy-4-methylbenzoate	208.25	136.3	0.654	Product

Table 2: Reactant and Product Quantities for the Synthesis of **3-Ethoxy-4-ethoxycarbonylphenylacetic Acid**

Compound	Molecular Weight (g/mol)	Amount (g)	Moles (mol)	Role
Ethyl 2-ethoxy-4-methylbenzoate	208.25	80.0	0.38	Starting Material
Diisopropylamine	101.19	58.0	0.57	Base Precursor
n-Butyllithium (15% in hexane)	64.06	400 mL	-	Base
Tetrahydrofuran (anhydrous)	72.11	800 mL	-	Solvent
Carbon Dioxide (gas)	44.01	-	-	Carboxylating Agent
3-Ethoxy-4-ethoxycarbonylp henylacetic acid	252.25	-	-	Product

Experimental Protocols

Protocol 1: Two-Step Synthesis from 2-Hydroxy-4-methylbenzoic acid

This protocol is adapted from an efficient and commercially viable synthesis.[\[2\]](#)[\[3\]](#)

Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate

- To a well-stirred solution of 2-hydroxy-4-methylbenzoic acid (100 g, 0.658 mol) in dimethyl sulfoxide (250 mL), add anhydrous potassium carbonate (190.5 g, 1.38 mol).
- Heat the mixture to 35-40 °C.
- Slowly add the first portion of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes while maintaining the temperature.
- Stir the mixture for 2 hours at 35-40 °C.

- Add the second portion of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes, again maintaining the temperature.
- Continue stirring at 35-40 °C for 8 hours.
- Cool the reaction mixture to 20-25 °C and dilute with toluene (300 mL).
- Filter to remove inorganic salts and wash the filter cake with toluene (200 mL).
- Combine the filtrates, wash with water (250 mL), and separate the organic layer.
- Extract the aqueous layer with toluene (200 mL).
- Combine the organic layers, wash with water (250 mL), and concentrate under vacuum to yield ethyl 2-ethoxy-4-methylbenzoate as an oil (136.3 g, 99.6% yield).^[3]

Step 2: Synthesis of **3-Ethoxy-4-ethoxycarbonylphenylacetic Acid**

- Under a nitrogen atmosphere, add n-butyllithium (400 mL, 15% w/w solution in hexane) to a solution of diisopropylamine (58.0 g, 0.57 mol) in anhydrous tetrahydrofuran (760 mL) at -30 °C to form lithium diisopropylamide (LDA).
- Stir the mixture at -30 °C for 30 minutes, then cool to -75 °C.
- Slowly add a solution of ethyl 2-ethoxy-4-methylbenzoate (80.0 g, 0.38 mol) in tetrahydrofuran (40 mL) at -75 °C.
- Stir the mixture at this temperature for 2 hours.
- Purge the reaction mixture with carbon dioxide gas at -75 °C until the dark red color disappears.
- Continue stirring at -75 to -70 °C for 30 minutes.
- Allow the reaction to warm to 10 °C and dilute with water (50 mL).
- Extract with hexanes (2 x 25 mL) to remove non-polar impurities.

- Acidify the aqueous layer to a pH of approximately 2 with 10% (v/v) aqueous sulfuric acid.
- Extract the product with dichloromethane (2 x 25 mL).
- Combine the dichloromethane layers, wash with water (2 x 25 mL), and concentrate in vacuo.
- Dissolve the resulting oily product in diethyl ether (50 mL), wash with water (3 x 20 mL), and concentrate in vacuo to yield **3-ethoxy-4-ethoxycarbonylphenylacetic acid** as a solid (yields reported in the range of 72.7%).[\[2\]](#)[\[3\]](#)

Protocol 2: Alternative Synthesis from 4-Methyl-2-hydroxybenzoic acid

This protocol provides an alternative route to the target compound.[\[1\]](#)

Step 1: Synthesis of 2-Ethoxy-4-methyl benzoic acid ethyl ester

- A mixture of 4-methyl-2-hydroxybenzoic acid (30.4g, 0.2mol), diethyl sulfate (92.5g, 0.6mol), and tetrabutylammonium bromide is dissolved in a mixture of dichloromethane (500 ml) and water (500 ml).[\[1\]](#)
- The mixture is stirred at room temperature for 20 hours, followed by phase separation.[\[1\]](#)
- The dichloromethane phase is concentrated, and the resulting oily material is sequentially washed with 15% ammonia solution (70 ml), 1% sodium hydroxide solution (40 ml), and saturated brine (50 ml).[\[1\]](#)
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.[\[1\]](#) The product is used directly in the next step.

Step 2: Synthesis of 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid ethyl ester

- Under a nitrogen atmosphere, diisopropylamine (9.7g, 0.095mol) is added to THF (80ml) and cooled to -78°C.[\[1\]](#)

- A solution of 1.6mol/L butyllithium in hexane (60ml, 0.096mol) is added with stirring for 30 minutes.[1]
- A THF solution (40ml) of the product from the previous step (10g, 0.048mol) is added dropwise and stirred for 30 minutes.[1]
- A THF solution (40ml) of ethyl chloroformate (7.8g, 0.071mol) is added and stirred for 3 hours.[1]
- A 5% ammonium chloride solution (48ml) is added, and the mixture is warmed to room temperature.[1]
- The pH is adjusted to 7 with 2mol hydrochloric acid. The organic layer is sequentially washed with water (50ml) and saturated brine (50ml), dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product (22g, nearly quantitative yield).[1]

Step 3: Synthesis of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**

- The product from the previous step (16g, 0.057mol) is dissolved in ethanol (80ml) and a 2mol sodium hydroxide solution (28ml) is added at 5-10°C.[1]
- The reaction mixture is stirred until completion as indicated by TLC.[1]
- The pH is adjusted to neutral with 6mol hydrochloric acid.[1]
- The solvent is evaporated under reduced pressure, and the residue is dissolved in water (50ml) and washed with toluene (50ml).[1]
- The aqueous layer is acidified to pH 3-4 with 6mol/L hydrochloric acid and extracted with dichloromethane (30ml × 2).[1]
- The combined organic phase is washed with water (30ml) and saturated brine (30ml), dried over anhydrous sodium sulfate, filtered, and concentrated.[1]
- The resulting yellow solid is recrystallized from a mixture of toluene and n-hexane to obtain a white solid (6.0g, 58% yield), with a melting point of 75-76°C.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the primary, two-step synthesis protocol.



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Caption: Workflow for the synthesis of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**.

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